An In-depth Technical Guide on 3-Ethyl-2-methyl-1-pentene
An In-depth Technical Guide on 3-Ethyl-2-methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-methyl-1-pentene. Due to the limited availability of published data, this guide also outlines general experimental approaches for its synthesis and analysis based on established organic chemistry principles. The absence of specific biological data for this compound is also addressed.
Chemical Identity and Properties
3-Ethyl-2-methyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C8H16.[1] Its unique structure, featuring a terminal double bond and branching, makes it a subject of interest in organic synthesis and material science.
CAS Number: 19780-66-6[1][2][3]
The key physical and chemical properties of 3-Ethyl-2-methyl-1-pentene are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H16 | [1] |
| Molecular Weight | 112.21 g/mol | [2] |
| Density | 0.72 g/cm³ | [1] |
| Boiling Point | 109.55 °C | [1] |
| Melting Point | -112.9 °C | [1] |
| Refractive Index | 1.4124 | [1] |
| InChI | InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | [4] |
| InChIKey | HPHHYSWOBXEIRG-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCC(CC)C(=C)C | [4] |
Potential Synthetic Routes
a) Wittig Reaction:
The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds.[5][6][7][8] A potential pathway to 3-Ethyl-2-methyl-1-pentene would involve the reaction of a suitable phosphonium (B103445) ylide with a ketone.
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Proposed Protocol:
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Ylide Preparation: A phosphonium salt, such as ethyltriphenylphosphonium bromide, would be treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding ylide.
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Reaction with Ketone: The generated ylide would then be reacted with 3-pentanone. The nucleophilic attack of the ylide on the carbonyl carbon, followed by the formation and decomposition of an oxaphosphetane intermediate, would yield the desired alkene, 3-Ethyl-2-methyl-1-pentene, and triphenylphosphine (B44618) oxide.
-
Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
b) Grignard Reaction followed by Dehydration:
An alternative approach involves the use of a Grignard reagent to create the carbon skeleton, followed by a dehydration step to introduce the double bond.[9][10][11][12][13]
-
Proposed Protocol:
-
Grignard Reaction: Ethylmagnesium bromide could be reacted with 2-methyl-1-penten-3-one. This would result in the formation of the tertiary alcohol, 3-ethyl-2-methyl-1-penten-3-ol, after an acidic workup.
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Dehydration: The resulting alcohol would then be subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to eliminate a molecule of water and form the alkene. It is important to note that this method may lead to a mixture of isomeric alkenes, and reaction conditions would need to be optimized to favor the formation of the desired terminal alkene.
-
Purification: The product mixture would require purification, likely by fractional distillation or preparative gas chromatography, to isolate 3-Ethyl-2-methyl-1-pentene.
-
Analytical Characterization
The identity and purity of synthesized 3-Ethyl-2-methyl-1-pentene would be confirmed using standard analytical techniques.
a) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable method for analyzing volatile organic compounds like alkenes.[14]
-
General Protocol:
-
Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) would be prepared.
-
GC Separation: The sample would be injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities or isomers.
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MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3-Ethyl-2-methyl-1-pentene (m/z = 112) and a characteristic fragmentation pattern that can be used for structural elucidation.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure determination.[4][15][16][17][18]
-
Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the vinyl protons of the terminal double bond, a multiplet for the methine proton at the chiral center, and signals for the various methyl and methylene (B1212753) groups. The chemical shifts, splitting patterns, and integration of these signals would be consistent with the structure of 3-Ethyl-2-methyl-1-pentene.
-
Expected ¹³C NMR Spectral Features: The spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond and the six sp³ hybridized carbons of the alkyl groups.
Biological Activity and Toxicology
A comprehensive search of available scientific literature and toxicological databases did not yield any specific information on the biological activity, signaling pathways, metabolism, or toxicology of 3-Ethyl-2-methyl-1-pentene.
For context, general information on other C8H16 isomers, such as 1-octene, indicates that they can be flammable and may cause skin and respiratory tract irritation.[19][20][21][22][23] Prolonged exposure to some isomers has been associated with central nervous system effects like dizziness and headaches.[19] However, it is crucial to emphasize that these toxicological profiles are for different molecules and cannot be directly extrapolated to 3-Ethyl-2-methyl-1-pentene without specific experimental data. The toxicological properties of a molecule are highly dependent on its specific structure.
Visualized Workflow
Caption: A generalized workflow for the synthesis and analysis.
References
- 1. chembk.com [chembk.com]
- 2. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ETHYL-2-METHYL-1-PENTENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-ETHYL-2-METHYLPENTANE(609-26-7) 1H NMR spectrum [chemicalbook.com]
- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. A stereoselective synthesis of trisubstituted alkenes. Part 1. Nickel-catalysed coupling of Grignard reagents with 5-alkyl-2,3-dihydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. A stereoselective synthesis of trisubstituted alkenes. Part 1. Nickel-catalysed coupling of Grignard reagents with 5-alkyl-2,3-dihydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. 3-ETHYL-2-PENTENE(816-79-5) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Gas detectors and respiratory protection equipments C8H16 (1-octene), CAS number 111-66-0 [en.gazfinder.com]
- 20. qchem.com.qa [qchem.com.qa]
- 21. 2-Octene | C8H16 | CID 5364448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
